1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2,2,2-trifluoroethanol.
Formation of Intermediate: The first step involves the reaction of 3-methoxyphenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form an intermediate compound.
Ethynylation: The intermediate compound is then subjected to ethynylation using an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or trifluoroethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene
- 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
1-Ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both ethynyl and trifluoroethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-ethynyl-3-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-3-8-5-4-6-9(15-2)10(8)16-7-11(12,13)14/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYMRBKBKZHHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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